molecular formula C9H11NO3 B13608760 (2-Methoxy-6-methylpyridin-4-YL)acetic acid

(2-Methoxy-6-methylpyridin-4-YL)acetic acid

Cat. No.: B13608760
M. Wt: 181.19 g/mol
InChI Key: NVYGHSZELQJAHT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.

    Halogenation: The pyridine derivative undergoes halogenation to introduce a halogen atom at the 4-position.

    Substitution Reaction: The halogenated intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile, such as an acetate ion, to form the acetic acid derivative.

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylpyridine: Similar structure but lacks the acetic acid moiety.

    2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure with a carboxylic acid group at a different position.

    2-Methoxy-4-methylpyridine: Similar structure but with the methyl group at a different position.

Uniqueness

2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of the methoxy, methyl, and acetic acid groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-methoxy-6-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-3-7(5-9(11)12)4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

NVYGHSZELQJAHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)CC(=O)O

Origin of Product

United States

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